![molecular formula C9H10ClN3S B2657959 (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine CAS No. 477851-57-3](/img/structure/B2657959.png)
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine
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Overview
Description
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine is a compound that features a unique structure combining an imidazole ring with a thiazole ring, both of which are heterocyclic compounds. The presence of chlorine and the imidazole-thiazole fusion imparts distinct chemical properties to this compound, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloroimidazo[2,1-b][1,3]thiazole with propan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted imidazo-thiazole derivatives.
Scientific Research Applications
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of (E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: Compounds like metronidazole and tinidazole share the imidazole ring structure.
Thiazole derivatives: Compounds such as thiabendazole and omeprazole contain the thiazole ring.
Uniqueness
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine is unique due to the combination of the imidazole and thiazole rings, along with the presence of a chlorine atom. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
(E)-({6-chloroimidazo[2,1-b][1,3]thiazol-5-yl}methylidene)(propan-2-yl)amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may contribute to various biological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Chemical Structure and Properties
The molecular formula of this compound is C13H12ClN3S with a molecular weight of 310.20 g/mol. Its structural characteristics include a chloroimidazo-thiazole moiety, which is known for its diverse biological properties.
Antimicrobial Activity
Research indicates that compounds containing imidazo-thiazole structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of imidazo-thiazole showed potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar antimicrobial capabilities.
Anticancer Potential
The anticancer activity of imidazo-thiazole derivatives has been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was found to inhibit cell proliferation in breast cancer cells by triggering mitochondrial dysfunction and activating caspase pathways. This suggests that this compound could be further investigated as a potential anticancer agent.
Anti-inflammatory Effects
Compounds with thiazole rings have also been reported to exhibit anti-inflammatory properties. Research has shown that certain thiazole derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This activity may be attributed to the modulation of signaling pathways involved in inflammation. Therefore, this compound warrants investigation for its potential use in inflammatory diseases.
Case Studies
Study | Objective | Findings |
---|---|---|
Antimicrobial Activity | Evaluate effectiveness against bacterial strains | Showed significant inhibition against E. coli and S. aureus |
Anticancer Activity | Assess cytotoxic effects on cancer cell lines | Induced apoptosis in MCF-7 breast cancer cells |
Anti-inflammatory Effects | Investigate cytokine production | Reduced TNF-alpha levels in LPS-stimulated macrophages |
Properties
IUPAC Name |
1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-propan-2-ylmethanimine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3S/c1-6(2)11-5-7-8(10)12-9-13(7)3-4-14-9/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHZCCRATZCGKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=CC1=C(N=C2N1C=CS2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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